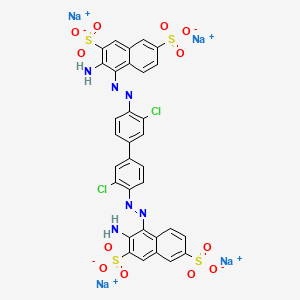
2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Overview
Description
“2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole” is a complex organic compound. It contains a chloromethyl group (-CH2Cl), a 2-naphthyl group (a type of aromatic hydrocarbon), and a 1,3,4-oxadiazole ring (a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring) .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like the Negishi or Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its component groups. The 1,3,4-oxadiazole ring would likely form the core of the molecule, with the chloromethyl and 2-naphthyl groups attached at the 2 and 5 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Chloromethyl groups are often involved in substitution reactions . The 1,3,4-oxadiazole ring is a heterocycle and may participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of its functional groups .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-naphthalen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNGOHKHXNBZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383474 | |
| Record name | 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300665-29-6 | |
| Record name | 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1620468.png)

![4-[(4-Nitrophenyl)azo]-2,5-xylidine](/img/structure/B1620471.png)






![N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide](/img/structure/B1620485.png)
